2,5-Dibromo-3-octylthiophene
Overview
Description
2,5-Dibromo-3-octylthiophene is an organic compound with the molecular formula C12H18Br2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its use as a precursor in the synthesis of conducting polymers, which have applications in various electronic and optoelectronic devices .
Scientific Research Applications
2,5-Dibromo-3-octylthiophene is primarily used as a precursor for conducting polymers. These polymers have significant applications in:
Electronic Devices: Used in the fabrication of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Optoelectronic Devices: Employed in light-emitting diodes (LEDs) and sensors.
Material Science: Utilized in the development of new materials with unique electronic properties.
Safety and Hazards
The safety data sheet for 2,5-Dibromo-3-octylthiophene advises against eating, drinking, or smoking when using this product. It recommends wearing protective gloves, clothing, eye protection, and face protection. It also advises avoiding breathing dust, fume, gas, mist, vapors, and spray, and recommends using only outdoors or in a well-ventilated area .
Future Directions
Mechanism of Action
Target of Action
2,5-Dibromo-3-octylthiophene is primarily used as a precursor in the synthesis of conducting polymers . The primary targets of this compound are the monomers that are involved in the polymerization process .
Mode of Action
The compound interacts with its targets through a process known as polymerization . In this process, the this compound molecules react with each other or with other monomers to form a long chain or a three-dimensional network .
Biochemical Pathways
The polymerization of this compound leads to the formation of conducting polymers . These polymers can conduct electricity, which is a unique property among polymers. The conduction of electricity is a result of the movement of electrons along the polymer chain .
Result of Action
The result of the action of this compound is the formation of conducting polymers . These polymers have a wide range of applications, including in the production of organic electronic devices .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the temperature and solvent can affect the rate and extent of polymerization . Additionally, the stability of the resulting polymers can be influenced by factors such as humidity and exposure to light .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dibromo-3-octylthiophene can be synthesized through the bromination of 3-octylthiophene. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an inert solvent such as chloroform or dichloromethane at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other reagents .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dibromo-3-octylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling or Stille coupling, using palladium catalysts.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, thiophene derivatives generally undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Uses palladium catalysts and boronic acids or esters as reagents.
Stille Coupling: Involves the use of organotin compounds and palladium catalysts.
Major Products: The major products formed from these reactions include various substituted thiophenes, which can be further polymerized to form conducting polymers .
Comparison with Similar Compounds
- 2,5-Dibromo-3-hexylthiophene
- 2,5-Dibromo-3-butylthiophene
- 2,5-Dibromo-3-decylthiophene
Comparison: 2,5-Dibromo-3-octylthiophene is unique due to its octyl side chain, which imparts specific solubility and electronic properties. Compared to its shorter-chain analogs, it offers better processability and film-forming properties, making it more suitable for certain electronic applications .
Properties
IUPAC Name |
2,5-dibromo-3-octylthiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18Br2S/c1-2-3-4-5-6-7-8-10-9-11(13)15-12(10)14/h9H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGBSUPPENVFAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=C(SC(=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Br2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30402715 | |
Record name | 2,5-Dibromo-3-octylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30402715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149703-84-4 | |
Record name | 2,5-Dibromo-3-octylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30402715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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